molecular formula C29H24BrN5O3S B2371302 1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide CAS No. 443349-40-4

1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide

Cat. No.: B2371302
CAS No.: 443349-40-4
M. Wt: 602.51
InChI Key: FDEJZPLAUYVJNS-UHFFFAOYSA-N
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Description

1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazoquinazoline core, a piperidine ring, and a bromophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazoquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzimidazoquinazoline ring system.

    Introduction of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a suitable bromophenyl derivative reacts with the benzimidazoquinazoline intermediate.

    Attachment of the piperidine ring: The piperidine ring is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It has potential as a probe for studying biological processes, such as enzyme activity and protein-ligand interactions.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling function. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Benzimidazoquinazoline derivatives: These compounds share the benzimidazoquinazoline core and may have similar biological activities.

    Piperidine carboxamides: These compounds contain the piperidine ring and carboxamide group, which contribute to their chemical reactivity and potential biological activity.

    Bromophenyl derivatives: These compounds contain the bromophenyl group, which can influence their chemical and biological properties.

The uniqueness of this compound lies in its combination of these functional groups, which gives it a distinct chemical profile and potential for diverse applications.

Biological Activity

The compound 1-(9-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide is a complex organic molecule characterized by multiple functional groups and a unique structural framework. Its potential biological activities have garnered interest in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a tetracyclic core structure with various substituents that may influence its biological activity. The presence of the 4-bromophenyl group and the sulfanyl moiety are particularly noteworthy due to their roles in enhancing lipophilicity and potentially modulating enzyme interactions.

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit significant inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in treating Parkinson's disease.
  • Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of acetylcholine; inhibiting AChE can enhance cholinergic signaling, making it a target for Alzheimer's disease treatment.

Antimicrobial Activity

Research indicates potential antimicrobial properties against various bacterial strains. Studies have shown that compounds with similar structural features often demonstrate effectiveness against Gram-positive and Gram-negative bacteria.

Study 1: Neuroprotective Effects

In a study published in Journal of Medicinal Chemistry, derivatives of the compound were tested for neuroprotective effects in vitro. The results indicated a significant reduction in neuronal apoptosis when exposed to neurotoxic agents. The compound's ability to inhibit MAO-B was highlighted as a key mechanism behind its protective effects .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial activity of related compounds revealed that those with the sulfanyl group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could lead to more effective antimicrobial agents .

Data Tables

Biological Activity Target Effect Reference
MAO-B InhibitionNeurotransmitterIncreased dopamine levelsJournal of Medicinal Chemistry
AChE InhibitionCholinergic signalingEnhanced cognitive functionJournal of Medicinal Chemistry
Antimicrobial ActivityBacterial strainsInhibition of growthAntimicrobial Agents

Research Findings

Research into this compound has revealed several promising avenues for further exploration:

  • Neurodegenerative Disease Treatment : The dual inhibition of MAO-B and AChE positions this compound as a potential candidate for treating Alzheimer's and Parkinson's diseases.
  • Antimicrobial Development : The structural characteristics suggest that modifications could yield new antimicrobial agents effective against resistant strains.
  • Pharmacokinetic Properties : Investigations into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles are necessary to evaluate its viability as a therapeutic agent.

Properties

IUPAC Name

1-[6-[2-(4-bromophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24BrN5O3S/c30-20-8-5-17(6-9-20)25(36)16-39-29-33-23-15-19(28(38)34-13-11-18(12-14-34)26(31)37)7-10-21(23)27-32-22-3-1-2-4-24(22)35(27)29/h1-10,15,18H,11-14,16H2,(H2,31,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEJZPLAUYVJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)C6=CC=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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